3-[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid
Description
3-[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid is a chemical compound that belongs to the class of oxadiazole derivatives. This compound is characterized by the presence of a bromophenyl group attached to an oxadiazole ring, which is further connected to a propanoic acid moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Structure
3D Structure
Properties
IUPAC Name |
3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O3/c12-8-4-2-1-3-7(8)11-13-9(17-14-11)5-6-10(15)16/h1-4H,5-6H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRTXQLGCNGCFMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)CCC(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-bromobenzohydrazide with an appropriate carboxylic acid derivative in the presence of a dehydrating agent. The reaction conditions often involve heating and the use of solvents such as ethanol or acetonitrile .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized under strong oxidative conditions.
Reduction: The oxadiazole ring can be reduced to form different derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bromophenyl oxadiazole carboxylic acids, while substitution reactions can produce various substituted oxadiazole derivatives .
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research indicates that compounds derived from oxadiazoles exhibit significant anticancer properties. The oxadiazole moiety is known for its ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have shown that oxadiazole derivatives can effectively target cancer cells like HepG2 and MCF-7, demonstrating IC50 values in the low micromolar range, indicating potent activity against these cell lines .
2. Anti-inflammatory Effects
The compound is also being explored for its anti-inflammatory properties. Oxadiazole derivatives have been identified as potential inhibitors of lipoxygenase (LOX), an enzyme involved in inflammatory processes. In vitro studies have reported that certain oxadiazole compounds possess significant inhibitory activity against 5-lipoxygenase (5-LOX), which is crucial in the biosynthesis of leukotrienes, mediators of inflammation .
3. Antimicrobial Activity
There is evidence to suggest that 3-[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid exhibits antimicrobial properties against various bacterial strains. The mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival .
Material Science Applications
1. Organic Electronics
The unique electronic properties of oxadiazoles make them suitable candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Their ability to act as electron transport materials enhances the efficiency and stability of these devices .
2. Synthesis of Novel Polymers
Oxadiazole-containing polymers are being developed for use in high-performance materials due to their thermal stability and mechanical strength. These polymers can be utilized in coatings, adhesives, and other industrial applications where durability is critical .
Case Studies
Mechanism of Action
The mechanism of action of 3-[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes or receptors, while the oxadiazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanoic acid
- 3-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid
- 3-(5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid
Uniqueness
3-[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid is unique due to the presence of the bromophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar oxadiazole derivatives .
Biological Activity
3-[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including its synthesis, mechanisms of action, and relevant case studies.
The compound belongs to the class of 1,2,4-oxadiazole derivatives, which are known for their pharmacological potential. The general synthesis involves the reaction of arylamidoximes with carboxylic acid derivatives under cyclization conditions. The specific synthesis pathway for this compound typically includes:
- Formation of the Oxadiazole Ring : This is achieved by reacting 2-bromobenzohydrazide with an appropriate carboxylic acid derivative.
- Alkylation : The oxadiazole intermediate is then alkylated using ethyl or propyl halides.
- Final Coupling : This step involves coupling with appropriate acyl chlorides to yield the final product.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives. For instance, compounds similar to this compound have shown promising antibacterial and antifungal activities. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as follows:
| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |
|---|---|---|
| Compound A | 0.0195 | 0.0048 |
| Compound B | 0.0048 | 0.039 |
These results suggest that oxadiazole derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Activity
In vitro assays have demonstrated that several oxadiazole derivatives exhibit significant inhibition of the enzyme 5-lipoxygenase (5-LOX), which plays a crucial role in inflammatory processes. The IC50 values for these compounds typically range from 18.78 µg/mL to >100 µg/mL . For example:
| Compound | IC50 (µg/mL) |
|---|---|
| Compound C | 18.78 |
| Compound D | 25.78 |
These findings indicate that modifications on the oxadiazole core can enhance anti-inflammatory activities.
Anticancer Activity
Research has also explored the anticancer properties of oxadiazole derivatives, particularly their ability to modulate signaling pathways involved in cancer progression. Compounds have been shown to interact with key molecular targets such as PD-1/PD-L1 pathways, which are crucial in immune evasion by tumors .
Case Studies and Research Findings
- Study on HKT Inhibition : A study synthesized sodium salts of various oxadiazole derivatives and tested their inhibitory activity against HKT transporters, showing competitive inhibition with IC50 values ranging from 42 to 339 μM .
- 5-Lipoxygenase Inhibition : A series of indole-based oxadiazoles were synthesized and evaluated for their ability to inhibit 5-LOX, demonstrating significant activity with varying potencies depending on structural modifications .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid, and how do reaction conditions influence yield?
- Methodology :
-
Cyclocondensation : React 2-bromophenyl-substituted amidoximes with dicarboxylic acid derivatives (e.g., malonic acid) under acidic conditions. Monitor reaction progress via TLC or HPLC .
-
Catalytic Optimization : Use Brønsted acidic ionic liquids (e.g., [HMIm]BF₄) to enhance cyclization efficiency, as demonstrated in analogous 1,2,4-oxadiazole syntheses .
-
Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity.
- Data Table :
| Method | Catalyst | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Cyclocondensation | HCl (aq.) | 65–70 | 90–92 | |
| Ionic Liquid-Promoted | [HMIm]BF₄ | 78–85 | 95–98 |
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key peaks should researchers expect?
- Methodology :
- NMR :
- ¹H NMR : Aromatic protons (2-bromophenyl) at δ 7.3–7.8 ppm; oxadiazole proton at δ 8.1–8.3 ppm; propanoic acid protons at δ 2.5–3.2 ppm .
- ¹³C NMR : Oxadiazole carbons at 165–170 ppm; carboxylic acid carbon at ~175 ppm .
- Mass Spectrometry : Molecular ion peak at m/z 323.03 (C₁₁H₉BrN₂O₃) with fragmentation patterns confirming the oxadiazole ring .
- XRD : Single-crystal analysis reveals planar oxadiazole ring and dihedral angles between aromatic and heterocyclic moieties (~15–25°) .
Q. How can computational tools predict the physicochemical properties of this compound?
- Methodology :
- LogP (Lipophilicity) : Use XLogP3 or Molinspiration to estimate ~2.1–2.5, indicating moderate membrane permeability .
- Topological Polar Surface Area (TPSA) : ~78 Ų (calculated via PubChem), suggesting limited blood-brain barrier penetration .
- Docking Studies : Employ AutoDock Vina to model interactions with biological targets (e.g., enzymes with oxadiazole-binding pockets) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of 1,2,4-oxadiazole derivatives?
- Methodology :
-
Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., bromophenyl position, propanoic acid chain length) and test against standardized assays (e.g., kinase inhibition, antimicrobial activity) .
-
Meta-Analysis : Compare bioactivity datasets from PubChem and crystallographic studies (e.g., RCSB PDB) to identify conserved binding motifs .
- Case Study :
-
Substitution at the 2-bromophenyl position (vs. 4-bromophenyl) reduces cytotoxicity in cancer cell lines by 40%, attributed to steric hindrance in target binding .
Q. What strategies optimize the compound’s stability under physiological conditions?
- Methodology :
- pH-Dependent Stability : Conduct accelerated degradation studies (pH 1–9, 37°C) with HPLC monitoring. Propanoic acid moiety shows hydrolysis at pH >8; stabilize via methyl ester prodrug formulation .
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the bromophenyl group .
Q. How can XRD and molecular dynamics (MD) simulations elucidate its mechanism of action?
- Methodology :
- XRD : Resolve crystal structure to identify hydrogen bonds between the carboxylic acid group and target residues (e.g., Arg/Lys in enzymes) .
- MD Simulations : Use GROMACS to simulate binding to proposed targets (e.g., COX-2), revealing stable interactions over 100 ns trajectories .
Data Contradiction Analysis
Q. Why do computational and experimental LogP values differ, and how should researchers address this?
- Root Cause : Computational models (e.g., XLogP3) may underestimate solvation effects of the bromine atom.
- Resolution : Validate via shake-flask experiments (octanol/water partition) and adjust computational parameters using COSMO-RS .
Key Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
